molecular formula C11H16N2O2 B1500178 (R)-benzyl 1-aminopropan-2-ylcarbamate CAS No. 346669-50-9

(R)-benzyl 1-aminopropan-2-ylcarbamate

Cat. No.: B1500178
CAS No.: 346669-50-9
M. Wt: 208.26 g/mol
InChI Key: GGFHGJCSVCTZJU-SECBINFHSA-N
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Description

(R)-Benzyl 1-aminopropan-2-ylcarbamate is a chiral chemical building block of significant interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents and proteomic tools. Its structure, featuring a primary amine and a carbamate-protected secondary amine, makes it a versatile intermediate for constructing more complex molecules that target enzymatic processes. Research indicates that carbamate-functionalized compounds play crucial roles in the inhibition of viral proteases. For instance, peptidomimetic inhibitors incorporating specific scaffolds have been shown to effectively target the main protease (M pro ) of SARS-CoV-2, a key enzyme in viral replication . The primary amine in this compound allows for its direct incorporation into peptide chains or linker systems, which can be designed to be cleaved by specific proteases. This principle is central to the design of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), where a cleavable linker is essential for releasing the active payload at the disease site . Furthermore, the chiral (R)-configuration is critical for ensuring the correct spatial orientation and binding affinity of the resulting molecule to its biological target, thereby influencing both the potency and selectivity of the investigational therapeutic. As such, this compound provides researchers with a valuable starting material for the structure-guided design of inhibitors aimed at challenging drug targets, with the potential to create agents that are less susceptible to drug resistance .

Properties

IUPAC Name

benzyl N-[(2R)-1-aminopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFHGJCSVCTZJU-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662661
Record name Benzyl [(2R)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346669-50-9
Record name Benzyl [(2R)-1-aminopropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(R)-Benzyl 1-aminopropan-2-ylcarbamate, also known as (R)-benzyl carbamate, is a compound with significant potential in medicinal chemistry. Its biological activity stems from its structural characteristics, which include an amine and a carbamate group. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources of scientific literature.

  • Molecular Formula : C₁₁H₁₇ClN₂O₂
  • Molecular Weight : 244.72 g/mol
  • Appearance : White solid
  • Storage Conditions : Typically stored at temperatures between 0 to 8 degrees Celsius

The mechanism of action for this compound involves its interaction with specific molecular targets, primarily enzymes and receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzymatic activity. This interaction is crucial in the study of enzyme mechanisms and the development of enzyme inhibitors.

Neuropharmacological Effects

Research indicates that this compound may act as a modulator of neurotransmitter systems. Its ability to cross biological membranes suggests potential applications in targeting central nervous system disorders. Preliminary studies indicate interactions with various receptors that could influence mood regulation and cognitive function.

Antimicrobial Activity

Some derivatives of this compound have shown effectiveness against certain microbial strains. This activity is attributed to the compound's structural features that allow it to interfere with microbial metabolic pathways.

Study on Enzyme Inhibition

In a study focusing on enzyme inhibitors, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The findings suggested that the compound could effectively inhibit target enzymes, supporting its role as a potential therapeutic agent.

Pharmacokinetics and Binding Affinity

Preliminary pharmacokinetic studies have shown that this compound has favorable absorption characteristics and a good binding affinity for certain biological targets. These properties are essential for its potential use in drug formulation aimed at neurological conditions.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(S)-Benzyl 1-Aminopropan-2-ylcarbamateChiral carbamateLimited neuropharmacological effects
(2R)-1-Aminopropan-2-ylamineBenzyl group attachedModulator of neurotransmitter systems
(R)-PFI-2 AnaloguesHydroxyethyl side chainInhibitors of histone lysine methyltransferases

Scientific Research Applications

Organic Synthesis

(R)-benzyl 1-aminopropan-2-ylcarbamate is extensively used in organic synthesis for the following reasons:

  • Protecting Group: It serves as a protecting group for amines during the synthesis of more complex organic compounds. The carbamate moiety can be selectively removed under mild acidic conditions, allowing for the regeneration of the free amine.
  • Synthesis of Chiral Compounds: The compound acts as a chiral building block in the synthesis of other chiral amines, ensuring that resultant compounds retain stereochemical purity essential for pharmaceutical applications .
ApplicationDescription
Protecting GroupUsed to protect amine functionalities during chemical transformations.
Chiral SynthesisActs as a precursor for synthesizing chiral amines with specific biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its structural similarity to biologically active compounds:

  • Pharmaceutical Intermediates: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), contributing to the development of drugs targeting various diseases.

Biological Research

While this compound itself may not exhibit inherent biological activity, it plays a crucial role in modifying biomolecules:

  • Modification of Biomolecules: The compound is employed to introduce protected amine functionalities into peptides and proteins, allowing researchers to study these biomolecules' properties without altering their functional integrity until deprotection is necessary.

Synthesis of Chiral Amine Derivatives

A study demonstrated the use of this compound as a chiral starting material for synthesizing various chiral amines. The resulting compounds exhibited enhanced biological activity due to their stereochemical purity, which is critical in drug development.

Applications in Bioorganic Chemistry

In bioorganic chemistry, researchers have utilized this compound to modify amino acids and peptides while preserving their reactive sites. This approach allows for selective modifications that are essential for understanding biochemical pathways and interactions within biological systems.

Chemical Reactions Analysis

Deprotection Reactions

Carbamate groups in this compound serve as protective moieties for amines. Key deprotection methods include:

Hydrogenolytic Cleavage

The benzyl carbamate group is susceptible to catalytic hydrogenation, yielding the free amine:

Reaction Conditions Products
HydrogenolysisH₂ (1 atm), Pd/C (10% w/w), MeOH, 25°C, 4h(R)-1-aminopropan-2-amine + CO₂ + benzyl alcohol

This reaction is quantitative under optimized conditions, with >95% yield observed in analogous systems .

Acidic Hydrolysis

Strong acids cleave the carbamate bond via protonation and nucleophilic attack:

Reaction Conditions Products
Hydrolysis6M HCl, reflux, 6h(R)-1-aminopropan-2-amine hydrochloride + CO₂ + benzyl alcohol

Kinetic studies suggest a first-order dependence on acid concentration, with complete conversion achieved in 6 hours .

Nucleophilic Substitution

The carbamate’s electrophilic carbonyl carbon participates in nucleophilic substitutions. For example:

Aminolysis

Primary amines displace the benzyloxy group, forming urea derivatives:

Reaction Conditions Products
AminolysisBenzylamine, DCM, 25°C, 12h(R)-1-(benzylamino)propan-2-yl carbamate + NH₃

Reaction efficiency depends on the steric hindrance of the nucleophile, with bulky amines showing reduced reactivity.

Oxidation and Reduction

The compound’s amine and carbamate groups exhibit redox activity:

Oxidation of the Amine

After deprotection, the free amine undergoes oxidation:

Reaction Conditions Products
OxidationKMnO₄, H₂O, 0°C, 1h(R)-2-nitropropan-1-amine (major)

Side products include imines and nitriles, depending on reaction conditions.

Reduction of the Carbamate

Though rare, carbamates can be reduced under extreme conditions:

Reaction Conditions Products
ReductionLiAlH₄, THF, reflux, 8h(R)-1-aminopropan-2-ol + benzyl alcohol

This pathway is less favored due to competing decomposition.

Comparative Reactivity

Reactivity trends for analogous carbamates are summarized below:

Compound Hydrogenolysis Rate (relative) Acidic Hydrolysis Rate (relative)
(R)-Benzyl carbamate1.01.0
(S)-Benzyl carbamate0.950.98
Ethyl carbamate0.21.5

Steric and electronic effects from the benzyl group enhance hydrogenolysis selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on available data:

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features
(R)-benzyl 1-aminopropan-2-ylcarbamate Not provided C₁₁H₁₄N₂O₂ 218.25 N/A Parent compound; no additional substituents
(R)-benzyl 1-amino-3-phenylpropan-2-ylcarbamate 400652-48-4 C₁₇H₂₀N₂O₂ 284.35 95% Phenyl group at position 3
(R)-benzyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate 219835-31-1 C₁₈H₂₀N₂O₄ 328.36 95% Benzylamino, hydroxy, and oxo groups
Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate 1401666-23-6 C₁₈H₂₅N₃O₃ 319.40 Not specified Pyrrolidinyl and ethyl groups

Key Observations

Impact of Substituents on Molecular Weight and Polarity: The addition of a phenyl group in (R)-benzyl 1-amino-3-phenylpropan-2-ylcarbamate increases molecular weight by ~66 g/mol compared to the parent compound, enhancing hydrophobicity .

Stereochemical Complexity: The pyrrolidinyl and ethyl groups in Benzyl ((R)-1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(ethyl)carbamate introduce conformational rigidity, which may influence binding affinity in enzyme inhibition or receptor targeting .

Synthetic Utility :

  • Carbamates with benzyl protection, such as the parent compound, are often used in peptide synthesis to protect amine groups during coupling reactions. The analogs’ varied substituents suggest tailored applications in synthesizing complex chiral molecules .

Functional Comparisons

  • Stability : Carbamates generally exhibit greater hydrolytic stability compared to esters (e.g., benzyl benzoate in ), making them preferable in prolonged synthetic processes .
  • Biological Activity: While benzyl benzoate (25% BB) is clinically effective against scabies due to its acaricidal properties , this compound and its analogs are more likely employed as synthetic intermediates rather than direct therapeutics.

Preparation Methods

Starting Materials and Key Intermediates

  • Starting Material: Chiral amino alcohols or derivatives such as (2R)-2-amino-N-benzyl-3-hydroxypropanamide
  • Key Intermediates:
    • (2S)-N-benzyl-2-bromo-3-hydroxypropanamide
    • (2R)-2-azido-N-benzyl-3-hydroxypropanamide
    • tert-butyl [(R)-2-(benzylamino)-1-(hydroxymethyl)-2-oxoethyl] carbamate

Stepwise Preparation Process

Step Reaction Description Reagents/Conditions Outcome/Product
1. Formation of (2S)-N-benzyl-2-bromo-3-hydroxypropanamide Bromination of starting amino alcohol with benzylamine in presence of a base and activator Base (e.g., triethylamine), activator, controlled temperature Brominated intermediate (Formula-XIX)
2. Azide substitution Reaction of brominated intermediate with sodium azide in polar aprotic solvent Sodium azide, DMF or DMSO, room temperature Azido intermediate (Formula-XX)
3. Hydrogenation Catalytic reduction of azide to amine 5% Pd-C catalyst, ethyl acetate solvent, hydrogen pressure (~3.8 kg/cm²), 25-30°C, 1 hour (2R)-2-amino-N-benzyl-3-hydroxypropanamide (Formula-II)
4. Carbamate protection Protection of amine with di-tert-butyl dicarbonate Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent tert-butyl carbamate protected intermediate (Formula-XXI)
5. Alkylation of hydroxyl group Methylation of hydroxyl group Alkylating agent (e.g., methyl iodide), base, solvent (2R)-2-amino-N-benzyl-3-methoxypropanamide (Formula-VIII)
6. Acetylation Acetylation to obtain final compound Acetic anhydride, dimethylaminopyridine (DMAP), base, solvent This compound (final product)

This sequence avoids the use of flash column chromatography by employing selective crystallization and extraction techniques, improving industrial scalability and cost-effectiveness.

Detailed Hydrogenation Procedure

  • The ethyl acetate layer containing the azido intermediate is charged into a 2-liter autoclave.
  • 5% palladium on carbon (6.85 g) is added.
  • Hydrogen pressure of approximately 3.8 kg/cm² is applied at 25-30°C.
  • The reaction is maintained for 1 hour.
  • After completion, hydrogen pressure is released, and the autoclave is flushed with nitrogen.
  • The reaction mixture is filtered through a hyflo bed and washed with ethyl acetate.
  • The filtrate is concentrated under reduced pressure at 30-35°C until two volumes of ethyl acetate remain.
  • The mixture is cooled to 0-5°C and stirred for 2 hours.
  • The solid product is filtered, washed with cold ethyl acetate, and dried under vacuum at 25-30°C to constant weight.

Analytical Data and Purity

The final product is characterized by NMR and other spectroscopic methods to confirm structure and stereochemistry:

Analytical Technique Data/Result
[^1H NMR (400 MHz, CDCl3)](pplx://action/followup) Signals at δ 7.25-7.36 (5H, multiplet, aromatic protons), other signals consistent with carbamate and amino-propanol moiety
[^13C NMR (400 MHz, CDCl3)](pplx://action/followup) Peaks at δ 43.62, 63.3, 64.67, 127.8, 127.88, 128.93, 137.32, 168.14 indicative of carbamate carbonyl, aromatic carbons, and chiral center carbons
Purity High purity achieved without flash chromatography, suitable for pharmaceutical intermediate use

Summary Table of Preparation Methods

Step Reaction Type Reagents Conditions Product/Intermediate Notes
1 Bromination Benzylamine, base, activator Controlled temp (2S)-N-benzyl-2-bromo-3-hydroxypropanamide Stereoselective
2 Azide substitution Sodium azide, polar aprotic solvent Room temp (2R)-2-azido-N-benzyl-3-hydroxypropanamide Nucleophilic substitution
3 Hydrogenation Pd-C, H2, ethyl acetate 25-30°C, 1 hr, 3.8 kg/cm² H2 (2R)-2-amino-N-benzyl-3-hydroxypropanamide Catalytic reduction
4 Carbamate protection Di-tert-butyl dicarbonate, base Ambient tert-butyl carbamate intermediate Amine protection
5 Alkylation Methyl iodide, base Ambient (2R)-2-amino-N-benzyl-3-methoxypropanamide Hydroxyl methylation
6 Acetylation Acetic anhydride, DMAP, base Ambient This compound Final step

Research Findings and Industrial Relevance

  • The described method provides a cost-effective and scalable route to this compound, avoiding chromatographic purification steps, which is advantageous for industrial production.
  • The use of naturally occurring chiral starting materials ensures stereochemical fidelity and reduces the need for chiral resolution.
  • Hydrogenation under mild conditions with Pd-C catalyst ensures high yield and purity of the amine intermediate.
  • Protecting the amine as a benzyl carbamate allows selective transformations on the molecule, facilitating further synthetic applications in pharmaceutical research.

Q & A

Q. What are the standard synthetic protocols for (R)-benzyl 1-aminopropan-2-ylcarbamate, and what safety precautions are critical during synthesis?

  • Methodological Answer : The synthesis typically involves carbamate protection of the amine group using benzyl chloroformate under basic conditions (e.g., NaHCO₃ or Et₃N). Key steps include maintaining anhydrous conditions and controlled temperature (0–5°C) to minimize side reactions. Safety protocols include using fume hoods, PPE (gloves, goggles), and adherence to precautionary codes such as P201 ("obtain special instructions before use") and P210 ("avoid heat/open flames") . For structurally similar compounds like (R)-tert-butyl analogs, reaction yields depend on stoichiometric ratios and solvent purity (e.g., THF or DCM) .

Q. How is the physicochemical characterization of this compound performed?

  • Methodological Answer : Characterization involves:
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., 338.399 g/mol for analogs) via high-resolution MS .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify stereochemistry and carbamate linkage integrity. For example, tert-butyl analogs show distinct peaks for NH (δ 5.1–5.3 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
  • Thermal Analysis : Determine melting points (where applicable) and decomposition temperatures using DSC/TGA.
PropertyValue (Example from Analog)Method
Molecular Weight338.399 g/molHRMS
Boiling Point524.6±50.0 °CAtm. Pressure
Density1.1±0.1 g/cm³Experimental

Q. What are the primary hazards associated with handling this compound?

  • Methodological Answer : While some derivatives (e.g., tert-butyl carbamates) are classified as "no known hazard" under GHS , others require precautions against inhalation or skin contact. Standard practices include:
  • Storage in airtight containers at –20°C.
  • Compliance with P102 ("keep out of reach of children") and P103 ("read label before use") .
  • Waste disposal via neutralization (e.g., using dilute HCl for amine byproducts).

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (hexane:IPA 90:10) to separate enantiomers.
  • Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen complexes for kinetic resolution, achieving >99% ee in tert-butyl analogs .
  • Crystallization : Recrystallize intermediates in ethanol/water mixtures to remove diastereomeric impurities.

Q. How should contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Methodological Answer :
  • Cross-Validation : Compare experimental data with PubChem-computed spectra (e.g., InChI-derived predictions for adamantyl carbamates) .
  • Solvent Effects : Account for deuterated solvent shifts (e.g., DMSO-d6 vs. CDCl₃).
  • Dynamic NMR : Use variable-temperature NMR to detect conformational equilibria in carbamate groups .

Q. What strategies are effective for integrating this compound into peptide mimetics or prodrug designs?

  • Methodological Answer :
  • Solid-Phase Synthesis : Incorporate the carbamate as a protecting group during Fmoc/t-Bu strategies. Monitor coupling efficiency via Kaiser tests.
  • Enzymatic Stability : Assess hydrolysis rates in buffer (pH 7.4) and serum to evaluate prodrug potential. For example, tert-butyl carbamates show t₁/₂ >24 hrs in plasma .
  • Structural Modeling : Use DFT calculations (e.g., Gaussian 16) to predict binding affinities in target proteins.

Data Contradiction & Reproducibility

Q. How can discrepancies in reported synthetic yields (e.g., 60% vs. 85%) be systematically addressed?

  • Methodological Answer :
  • Parameter Screening : Use DoE (Design of Experiments) to test variables (temperature, solvent, catalyst loading). For example, THF may offer higher yields than DCM for tert-butyl derivatives .
  • Reagent Purity : Validate starting materials via GC-MS to exclude impurities (e.g., residual benzyl alcohol in chloroformate reagents).
  • Reproducibility Protocols : Follow BRANY IBC guidelines for documenting procedural deviations and ensuring compliance with institutional review standards .

Applications in Mechanistic Studies

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodological Answer :
  • Active Site Probing : Use carbamate derivatives as transition-state analogs in serine hydrolases (e.g., acetylcholinesterase). Monitor inhibition via Ellman’s assay .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways using LC-MS.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-benzyl 1-aminopropan-2-ylcarbamate
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(R)-benzyl 1-aminopropan-2-ylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.